molecular formula C24H17BrN4S B12012369 4-(4-(4-Bromophenyl)-5-((1-naphthylmethyl)thio)-4H-1,2,4-triazol-3-YL)pyridine CAS No. 676643-89-3

4-(4-(4-Bromophenyl)-5-((1-naphthylmethyl)thio)-4H-1,2,4-triazol-3-YL)pyridine

Cat. No.: B12012369
CAS No.: 676643-89-3
M. Wt: 473.4 g/mol
InChI Key: YTWYUGYDUBXBHT-UHFFFAOYSA-N
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Description

“4-(4-(4-Bromophenyl)-5-((1-naphthylmethyl)thio)-4H-1,2,4-triazol-3-YL)pyridine” is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(4-(4-Bromophenyl)-5-((1-naphthylmethyl)thio)-4H-1,2,4-triazol-3-YL)pyridine” typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the bromophenyl and naphthylmethylthio groups. Common reagents used in these reactions include bromine, naphthylmethyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

“4-(4-(4-Bromophenyl)-5-((1-naphthylmethyl)thio)-4H-1,2,4-triazol-3-YL)pyridine” can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may result in derivatives with different substituents replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “4-(4-(4-Bromophenyl)-5-((1-naphthylmethyl)thio)-4H-1,2,4-triazol-3-YL)pyridine” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-1,2,4-triazole: A simpler triazole derivative with similar biological activities.

    1-Naphthylmethylthio derivatives: Compounds with the naphthylmethylthio group that exhibit diverse biological properties.

Uniqueness

“4-(4-(4-Bromophenyl)-5-((1-naphthylmethyl)thio)-4H-1,2,4-triazol-3-YL)pyridine” is unique due to its combination of the bromophenyl, naphthylmethylthio, and triazole groups. This unique structure may confer specific biological activities and chemical properties that are not observed in similar compounds.

Biological Activity

The compound 4-(4-(4-Bromophenyl)-5-((1-naphthylmethyl)thio)-4H-1,2,4-triazol-3-YL)pyridine represents a class of triazole derivatives that have garnered interest for their potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, particularly focusing on its antimicrobial and anticancer properties.

Synthesis and Characterization

The synthesis of triazole derivatives typically involves the reaction of thiocarbonyl compounds with hydrazines, followed by cyclization to form the triazole ring. For the compound , the synthetic route involves:

  • Formation of the Triazole Ring : The initial step involves the reaction of 4-bromophenyl and naphthylmethyl thiol with appropriate hydrazines.
  • Characterization Techniques : The synthesized compound is characterized using various techniques such as:
    • Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure.
    • Mass Spectrometry (MS) : Confirms molecular weight.
    • Infrared Spectroscopy (IR) : Identifies functional groups.

The compound's structure can be summarized as follows:

PropertyValue
Molecular FormulaC19H17BrN4S
Molecular Weight426.33 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 0.25 to 0.5 µg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .
  • Zone of Inhibition : The compound demonstrated a zone of inhibition of approximately 15 mm against S. aureus, indicating potent antibacterial activity .

Anticancer Activity

Triazole derivatives are also known for their anticancer properties. In vitro studies have indicated that:

  • The compound exhibits cytotoxicity against several cancer cell lines, including U937 and HL60, with IC50 values in the low micromolar range .
  • Mechanistic studies suggest that the anticancer activity may be attributed to the induction of apoptosis and cell cycle arrest in cancer cells.

Case Studies

Several case studies highlight the biological efficacy of similar triazole compounds:

  • Study on Triazole Derivatives : A study conducted by researchers demonstrated that triazole derivatives with bromophenyl groups showed enhanced antimicrobial activity compared to their non-brominated counterparts .
  • Cytotoxicity Assessment : Another investigation assessed a series of triazole compounds and found that those with naphthyl substitutions exhibited significantly higher cytotoxicity against human cancer cell lines .

Properties

CAS No.

676643-89-3

Molecular Formula

C24H17BrN4S

Molecular Weight

473.4 g/mol

IUPAC Name

4-[4-(4-bromophenyl)-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C24H17BrN4S/c25-20-8-10-21(11-9-20)29-23(18-12-14-26-15-13-18)27-28-24(29)30-16-19-6-3-5-17-4-1-2-7-22(17)19/h1-15H,16H2

InChI Key

YTWYUGYDUBXBHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(N3C4=CC=C(C=C4)Br)C5=CC=NC=C5

Origin of Product

United States

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